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Compound of Interest

Compound Name: Butyl(3-methylpentan-2-yl)amine
Cat. No.: B13248485
Get Quote

Executive Summary & Compound Classification

Butyl(3-methylpentan-2-yl)amine (CAS: 1042621-00-0) is a secondary aliphatic amine
belonging to the class of alkylamine stimulants.[1] It is a structural analog of known
sympathomimetic agents such as 1,3-Dimethylamylamine (DMAA) and 1,3-Dimethylbutylamine
(DMBA).

Unlike its rigid cyclic counterparts (e.g., phenmetrazine), this compound features a flexible
acyclic backbone. Its pharmacological interest lies in its potential activity as a norepinephrine
reuptake inhibitor (NRI) and indirect sympathomimetic, inferred from the Structure-Activity
Relationships (SAR) of the 2-aminoalkane pharmacophore.

Chemical Identity
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Property Data
IUPAC Name N-Butyl-3-methylpentan-2-amine
CAS Number 1042621-00-0
C
Molecular Formula H
N
Molecular Weight 157.30 g/mol
Core Scaffold 3-Methylpentan-2-amine
Butyl (C
N-Substituent H

)

o Secondary Aliphatic Amine / Sympathomimetic
Classification
Analog

Structural Analogs & Homology

To understand the properties of Butyl(3-methylpentan-2-yl)amine, it is essential to analyze its
position within the alkylamine stimulant family. The compound is a regioisomer of N-butyl-
DMBA and a homolog of DMAA.

Comparative Structural Analysis

The following table contrasts the target compound with its primary pharmacological analogs.
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Common Name

IUPAC Name

Structural
Relationship

Key
Pharmacological
Feature

Target Compound

N-Butyl-3-

methylpentan-2-amine

Parent Core

Methyl group at C3
creates steric bulk
near the amine,
potentially increasing
metabolic stability

against deamination.

4-Methylpentan-2-

Methyl group at C4

(isobutyl tail). Known

DMBA ) Regioisomer )
amine pressor and stimulant.
[2]
Pentyl chain with
4-Methylhexan-2- methyl at C4. Potent
DMAA ] Homolog o
amine sympathomimetic;
banned in sports.
Tertiary amine variant.
] Generally lower
N,N-Dimethyl-4- ) )
N,N-DMBA N-Substituted Analog potency than primary

methylpentan-2-amine

amines but higher

lipophilicity.

Structural Homology Diagram

The diagram below illustrates the structural derivation of the target compound from the general

2-aminoalkane pharmacophore.
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2-Aminoalkane Pharmacophore
(Sympathomimetic Core)

Isomerization (C3 -> C4 Methyl)

DMBA (1,3-Dimethylbutylamine)

(4-Methylpentan-2-amine) N-Butylation + C3 Methylation

Chain Elongation (+1 Carbon) \ Regioisomerism (C4->C3) + N-Alkylation

DMAA (1,3-Dimethylamylamine) Butyl(3-methylpentan-2-yl)amine
(4-Methylhexan-2-amine) (Target Compound)
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Caption: Structural lineage of Butyl(3-methylpentan-2-yl)amine relative to known stimulants
DMBA and DMAA.

Synthesis Protocol: Reductive Amination

The most robust and self-validating method for synthesizing N-butyl-3-methylpentan-2-amine is
the reductive amination of 3-methylpentan-2-one with butylamine. This route avoids the poly-
alkylation issues common with direct alkylation (e.g., using butyl bromide).

Reaction Scheme

Precursors: 3-Methylpentan-2-one + n-Butylamine Reagents: Sodium Triacetoxyborohydride
(STAB) or Sodium Cyanoborohydride (NaBH

CN) Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH) Conditions: Mild Acid Catalysis
(Acetic Acid), Room Temperature

Step-by-Step Methodology

This protocol is designed for a 10 mmol scale.

e Imine Formation (Equilibrium Step):
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o In a dry round-bottom flask, dissolve 3-methylpentan-2-one (1.00 g, 10 mmol) and n-
butylamine (0.73 g, 10 mmol) in anhydrous DCE (20 mL).

o Add Glacial Acetic Acid (1.2 eq, 12 mmol) to catalyze imine formation.

o Checkpoint: Stir for 30-60 minutes under nitrogen. The solution may warm slightly as the
imine forms.

e Reduction (Irreversible Step):
o Cool the mixture to 0°C in an ice bath.

o Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10
minutes. Note: STAB is preferred over NaBH

CN for safety (no cyanide) and selectivity.

o Allow the reaction to warm to room temperature and stir for 12—16 hours.
e Quenching & Workup:
o Quench the reaction with saturated aqueous NaHCO

(slow addition until pH > 8).

o Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

o Combine organic layers, wash with brine, and dry over anhydrous Na

SO

 Purification:
o Concentrate the solvent under reduced pressure.

o Validation: The crude oil is typically >90% pure. For analytical grade, purify via flash
column chromatography (Stationary phase: Silica gel; Mobile phase: 5% MeOH in DCM
with 1% NH
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OH).

Synthesis Workflow Diagram

Product:

N-Butyl-3-methylpentan-2-amine

Click to download full resolution via product page
Caption: One-pot reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

Theoretical Pharmacology & SAR

As a structural analog of DMAA, the pharmacological profile of Butyl(3-methylpentan-2-
yl)amine is governed by its interactions with monoamine transporters (NET/DAT) and Trace
Amine-Associated Receptor 1 (TAARL).

Structure-Activity Relationship (SAR)

e N-Butyl Substitution (Steric Bulk):

o Unlike the primary amine in DMAA, the N-butyl group significantly increases lipophilicity
(LogP).

o Effect: Enhanced Blood-Brain Barrier (BBB) penetration but potentially reduced affinity for
the Norepinephrine Transporter (NET) compared to the primary amine. The bulky butyl tail
may sterically hinder the binding pocket of the transporter.

e C3-Methylation (Alpha-Adjacent Branching):
o The methyl group at C3 (adjacent to the amine-bearing C2) introduces steric crowding.

o Effect: This likely confers resistance to Monoamine Oxidase (MAQO) degradation,
prolonging the half-life relative to unbranched linear amines.

Predicted Metabolic Pathway
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The primary metabolic clearance pathway is expected to be N-dealkylation via CYP450
enzymes (specifically CYP2D6 or CYP3A4), converting the secondary amine back to the
primary amine parent (3-methylpentan-2-amine).

Pharmacological

Metabolic Step Enzyme Product
Consequence
Formation of a more
Ph | CYP450 3-Methylpentan-2- potent primary amine
ase
(Dealkylation) amine metabolite
(Bioactivation).
Increased polarity,
CYP450 Hydroxy-butyl o ]
Phase | ) ) facilitating excretion
(Hydroxylation) metabolites

(Inactivation).

Glucuronosyltransfera ] )
Phase Il N-Glucuronides Rapid renal clearance.
se

Mechanism of Action Diagram[6]
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Caption: Predicted sympathomimetic mechanism involving NET inhibition and TAAR1
activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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